Trimethoprim Impurity F

Descripción general

Descripción

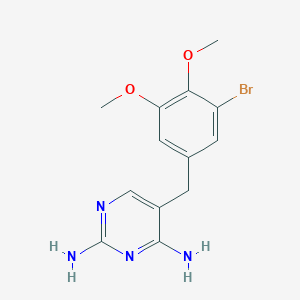

Trimethoprim impurity F, also known as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a compound with the molecular formula C13H15BrN4O2 . It is an impurity of Trimethoprim, a widely used antibiotic .

Synthesis Analysis

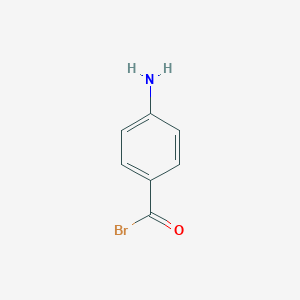

The synthesis of Trimethoprim impurities, including impurity F, involves various methods such as thin layer chromatography, gas chromatography, capillary electrophoresis, and nuclear magnetic resonance . These methods are used to identify new impurities in Trimethoprim batches. The main impurities are separated by column chromatography .Molecular Structure Analysis

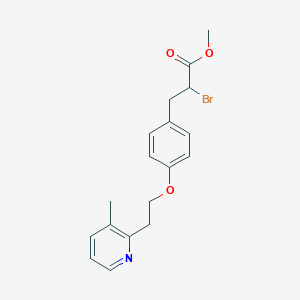

The molecular structure of this compound includes a pyrimidine ring attached to a benzyl group with bromine and methoxy substituents . The IUPAC name of the compound is 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine .Chemical Reactions Analysis

The analysis of several impurities of the chemotherapeutic agent Trimethoprim, including impurity F, involves various methods such as thin layer chromatography, gas chromatography, capillary electrophoresis, and nuclear magnetic resonance .Aplicaciones Científicas De Investigación

- Análisis HPLC: El sistema LC Thermo Scientific Dionex UltiMate 3000 se emplea comúnmente para el análisis de trimethoprim y sus impurezas. Específicamente, para las impurezas E, D, G, B, J y F, se utiliza una columna HPLC C18. El método de separación sigue la monografía de la Farmacopea Europea (EP 8.0) . Este enfoque analítico ayuda a cuantificar las impurezas y garantiza el cumplimiento de las normas regulatorias.

Desarrollo del método de espectrofotometría UV

Los investigadores han explorado la espectrofotometría UV como una técnica para determinar trimethoprim y sus impurezas. En un estudio realizado por Venipokala et al., se utilizó la espectrofotometría UV para desarrollar y validar un método para la determinación simultánea de trimethoprim y sulfadiazina en una forma de dosificación combinada . Si bien este estudio se centró en ambos compuestos, destaca la versatilidad de la espectrofotometría UV en el análisis farmacéutico.

Mecanismo De Acción

Target of Action

The primary target of Trimethoprim and its impurities, including 4-Desmethoxy-4-bromo Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a necessary component for bacterial DNA synthesis .

Mode of Action

Trimethoprim and its impurities act as reversible inhibitors of DHFR . By binding to this enzyme, they prevent the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, ultimately leading to bacterial death .

Biochemical Pathways

The inhibition of DHFR affects several biochemical pathways. It disrupts the synthesis of thymidylate and purines , as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . This disruption leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .

Pharmacokinetics

Trimethoprim is readily and extensively absorbed, achieving steady-state concentrations after approximately 3 days of repeat administration . Peak serum concentrations are achieved within 1 to 4 hours following administration

Result of Action

The result of Trimethoprim’s action is the inhibition of bacterial growth and survival. By blocking the production of THF, it prevents the synthesis of bacterial DNA, leading to bacterial death .

Action Environment

The action of Trimethoprim can be influenced by environmental factors such as pH. For instance, at pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim, which can be affected by pH, influences its activity .

Análisis Bioquímico

Biochemical Properties

Trimethoprim impurity F, like Trimethoprim, is likely to interact with enzymes and proteins involved in bacterial nucleic acid synthesis. Trimethoprim is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides in bacteria . Although specific interactions of this compound have not been extensively studied, it is plausible that it may have similar interactions due to its structural similarity to Trimethoprim.

Cellular Effects

Given its structural similarity to Trimethoprim, it may influence cell function by disrupting nucleic acid synthesis, thereby inhibiting bacterial growth

Molecular Mechanism

Trimethoprim, the parent compound, acts by inhibiting the enzyme DHFR, thereby disrupting the synthesis of nucleic acids in bacteria

Metabolic Pathways

Trimethoprim is known to interfere with the folate metabolism pathway in bacteria . Given the structural similarity of this compound to Trimethoprim, it is plausible that it may be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSNBPJINGRLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388342 | |

| Record name | UNII-VS20D6Q9V2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16285-82-8 | |

| Record name | Trimethoprim impurity F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-VS20D6Q9V2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

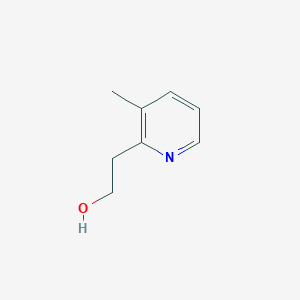

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

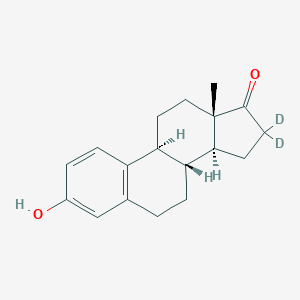

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)

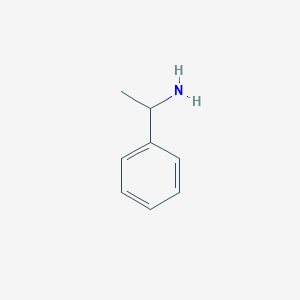

![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)